3-(2,6-Dimethylphenyl)-3'-methoxypropiophenone
Description
IUPAC Nomenclature and Systematic Identification
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(2,6-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one. This designation precisely describes the molecular structure through systematic naming conventions that identify the propanone backbone with specific aromatic substitutions. The Chemical Abstracts Service registry number 898754-34-2 provides unique identification for this compound in chemical databases and literature.
The molecular formula C₁₈H₂₀O₂ indicates a composition of eighteen carbon atoms, twenty hydrogen atoms, and two oxygen atoms, yielding a calculated molecular weight of 268.35 grams per mole. The Merck Index Number MFCD03843768 serves as an additional systematic identifier for this compound in chemical databases. The simplified molecular-input line-entry system representation CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC=C2)OC provides a linear notation that encodes the complete molecular structure including connectivity and stereochemistry.
The International Chemical Identifier key LHOLQTRSNFRBRP-UHFFFAOYSA-N represents a hashed version of the full International Chemical Identifier string, providing a fixed-length identifier derived from the molecular structure. This standardized nomenclature system ensures consistent identification across different chemical databases and research publications.
Molecular Geometry and Conformational Analysis
The molecular architecture of this compound features two aromatic rings connected through a three-carbon propanone linker, creating opportunities for various conformational arrangements. The 2,6-dimethylphenyl moiety exhibits significant steric hindrance due to the methyl groups positioned ortho to the propyl chain attachment point, constraining rotational freedom around the aromatic carbon-aliphatic carbon bond. This substitution pattern creates a sterically encumbered environment that influences the preferred conformational states of the molecule.
The 3-methoxyphenyl ring, bearing the ketone functional group, presents fewer steric constraints compared to the dimethyl-substituted ring. The methoxy substituent at the meta position relative to the carbonyl group provides electronic effects without significant steric interference with the propanone linkage. The electron-donating nature of the methoxy group influences the electronic distribution within the aromatic system, potentially affecting molecular reactivity and intermolecular interactions.
The central propanone chain adopts conformations that minimize steric interactions between the two aromatic systems while maintaining optimal orbital overlap for conjugation effects. The carbonyl group serves as both an electron-withdrawing center and a site for potential hydrogen bonding interactions, influencing the overall molecular conformation and crystal packing arrangements.
Comparative Structural Analysis with Ortho/Meta Substituted Analogues
Structural comparison with positional isomers reveals significant differences in molecular properties and conformational preferences. The 2'-methoxy analogue, 3-(2,6-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one (CAS 898754-32-0), demonstrates altered electronic and steric properties due to the ortho positioning of the methoxy group relative to the carbonyl functionality. This ortho substitution creates potential for intramolecular hydrogen bonding between the methoxy oxygen and nearby hydrogen atoms, influencing conformational stability and reactivity patterns.
The substitution pattern variations in the dimethylphenyl ring also produce notable structural differences. The 2,3-dimethyl analogue (CAS 898769-05-6) exhibits different steric constraints compared to the 2,6-dimethyl pattern, with adjacent methyl groups creating distinct conformational preferences. Similarly, the 2,4-dimethyl variant shows altered molecular geometry due to the para relationship between one methyl group and the propyl chain attachment point.
| Compound | CAS Number | Methoxy Position | Dimethyl Pattern | Molecular Weight |
|---|---|---|---|---|
| Target Compound | 898754-34-2 | 3'-position | 2,6-dimethyl | 268.35 g/mol |
| Ortho Analogue | 898754-32-0 | 2'-position | 2,6-dimethyl | 268.3 g/mol |
| Meta Isomer | 898769-05-6 | 3'-position | 2,3-dimethyl | 268.3 g/mol |
These structural variations demonstrate how subtle changes in substitution patterns significantly influence molecular properties, including conformational preferences, electronic distribution, and potential intermolecular interactions. The 2,6-dimethyl substitution pattern in the target compound provides maximum steric hindrance around the aromatic attachment point, creating unique conformational constraints not observed in other isomeric forms.
Crystallographic Data and X-ray Diffraction Studies
While specific crystallographic data for this compound remains limited in the available literature, structural analysis through computational methods and related compound studies provides insights into likely crystal packing arrangements. The presence of multiple methyl groups and the methoxy functionality creates potential sites for weak intermolecular interactions, including van der Waals forces and possible dipole-dipole interactions through the carbonyl group.
The molecular dimensions and conformational preferences derived from the systematic nomenclature and chemical structure suggest a preference for planar or near-planar aromatic rings with the propanone linker adopting conformations that minimize steric interactions. The 2,6-dimethyl substitution pattern likely influences crystal packing through steric effects that prevent close approach of neighboring molecules in certain orientations.
Related propiophenone derivatives demonstrate crystal structures characterized by layered arrangements with aromatic rings participating in π-π stacking interactions, though the bulky methyl substitutions in this compound may disrupt such orderly arrangements. The methoxy group provides additional sites for weak hydrogen bonding interactions that could influence crystal stability and molecular organization in the solid state.
Future crystallographic studies would benefit from systematic investigation of packing arrangements, intermolecular distance measurements, and thermal motion parameters to fully characterize the solid-state structure of this compound. Such studies would provide definitive confirmation of conformational preferences observed in solution-phase studies and computational modeling efforts.
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-6-4-7-14(2)17(13)10-11-18(19)15-8-5-9-16(12-15)20-3/h4-9,12H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOLQTRSNFRBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644774 | |
| Record name | 3-(2,6-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-34-2 | |
| Record name | 1-Propanone, 3-(2,6-dimethylphenyl)-1-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,6-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reagent Route Using m-Methoxybromobenzene and Propionitrile
One of the most authoritative and industrially viable methods for synthesizing 3'-methoxypropiophenone, which can be adapted for 3-(2,6-dimethylphenyl)-3'-methoxypropiophenone, involves the formation of a Grignard reagent from m-methoxybromobenzene and magnesium in tetrahydrofuran (THF), followed by reaction with propionitrile.
- Magnesium powder and anhydrous aluminum trichloride are added to a reaction flask equipped with a reflux condenser and dropping funnel.
- A solution of m-methoxybromobenzene in THF is added slowly while maintaining the reaction temperature between 30-80°C, typically around 50-55°C, to keep the solution slightly boiling.
- After complete addition, the mixture is refluxed for 0.5-1.0 hours to ensure full formation of the Grignard reagent.
- Propionitrile is then added dropwise under stirring, and the reaction continues for 1-2 hours.
- The reaction mixture is quenched with 3 mol/L hydrochloric acid under cold conditions to decompose the addition product.
- The organic phase is separated, THF is removed by distillation, and the product is purified by reduced-pressure distillation.
- Yield of 3-methoxypropiophenone reaches approximately 78.3% under optimized conditions.
- Purity of the product exceeds 99.4% as confirmed by liquid phase analysis.
- Characterization by ^1H NMR and GC-MS confirms the structure and purity.
| Reagent/Condition | Amount/Parameter | Notes |
|---|---|---|
| Magnesium powder | 24.0 g (1.0 mol) | Reactant for Grignard reagent |
| Anhydrous aluminum trichloride | 3.0 g | Catalyst |
| m-Methoxybromobenzene | 187.1 g (1.0 mol) | Halide for Grignard formation |
| Tetrahydrofuran (THF) | 300 mL | Solvent |
| Reaction temperature | 50-55°C | Controlled for Grignard formation |
| Propionitrile | 55.1 g (1.0 mol) | Nitrile for ketone formation |
| Hydrochloric acid (3 mol/L) | Added dropwise | Quenching agent |
| Distillation pressure | -0.095 MPa | Reduced pressure distillation |
| Distillation temperature | 180-185°C | Product isolation |
| Yield | 78.3% | High yield |
| Purity | >99.4% | High purity |
This method is noted for its simplicity, advanced technology, solvent recyclability, and suitability for industrial scale-up.
Alternative Synthesis via Ethylmagnesium Bromide and m-Methoxybenzonitrile
Another approach involves the reaction of ethylmagnesium bromide with m-methoxybenzonitrile in THF under inert atmosphere, followed by acidic workup. This method is useful for preparing 3'-methoxypropiophenone and can be adapted for derivatives with methyl substitutions on the phenyl ring.
- Preparation of ethylmagnesium bromide solution in THF.
- Reaction with m-methoxybenzonitrile at 0-20°C for several hours.
- Quenching with hydrochloric acid and extraction.
- Purification by distillation or chromatography.
This method typically achieves high yields and purity but requires careful control of reaction conditions to avoid side reactions.
Multi-Step Synthesis Involving Oxidation of 1-(3-Methoxyphenyl)-1-propanol
A more complex synthetic route involves:
- Formation of 1-(3-methoxyphenyl)-1-propanol via Grignard addition to 3-methoxybenzaldehyde.
- Oxidation of the alcohol intermediate using sodium dichromate in sulfuric acid to yield 3'-methoxypropiophenone.
This method is useful for fine chemical synthesis and research-scale preparation but is less favored industrially due to the use of strong oxidants and multiple steps.
Notes on Synthesis of this compound
While direct literature on the exact compound this compound is limited, the preparation can be extrapolated from the above methods by substituting the appropriate 2,6-dimethylphenyl halide or nitrile precursors in the Grignard or nitrile addition steps. The presence of methyl groups at the 2,6-positions may require optimization of reaction conditions to accommodate steric effects.
Comparative Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Grignard from m-methoxybromobenzene + Propionitrile | Mg, AlCl3, m-methoxybromobenzene, propionitrile, THF | 50-55°C, reflux, acid quench, distillation | ~78.3 | >99.4 | Simple, scalable, solvent recyclable | Requires careful temperature control |
| Ethylmagnesium bromide + m-methoxybenzonitrile | Ethylmagnesium bromide, m-methoxybenzonitrile, THF | 0-20°C, inert atmosphere, acid quench | High | High | High yield, straightforward | Sensitive to moisture, inert atmosphere needed |
| Oxidation of 1-(3-methoxyphenyl)-1-propanol | 3-methoxybenzaldehyde, ethylmagnesium bromide, Na2Cr2O7/H2SO4 | Multi-step, oxidation at room temp | Moderate | High | Useful for research scale | Uses toxic oxidants, multi-step |
Scientific Research Applications
3-(2,6-Dimethylphenyl)-3’-methoxypropiophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)-3’-methoxypropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares substituents, molecular weights, and key properties of 3-(2,6-Dimethylphenyl)-3'-methoxypropiophenone with related compounds:
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The methyl and methoxy groups in the target compound increase electron density, improving solubility in polar solvents compared to dichloro-substituted analogs (e.g., 323.18 g/mol compound in ).
- Toxicity Profile : Dichloro-substituted derivatives (e.g., 315.21 g/mol compound in ) may exhibit higher toxicity due to halogenated aromatic systems, whereas methoxy and methyl groups are generally less reactive.
- Hydrogen Bonding : Hydroxyl-containing analogs (e.g., 328.34 g/mol compound in ) display stronger intermolecular interactions, leading to higher melting points and stability in solid-state formulations.
Biological Activity
3-(2,6-Dimethylphenyl)-3'-methoxypropiophenone, with the molecular formula C18H20O2, is an organic compound that has garnered attention due to its potential biological activities. Its structural features include a dimethylphenyl group and a methoxypropiophenone moiety, which contribute to its reactivity and solubility. This article explores the biological activity of this compound, summarizing existing research findings, potential therapeutic applications, and mechanisms of action.
This compound is classified as a ketone and is synthesized through the reaction of 2,6-dimethylphenyl magnesium bromide with 3'-methoxypropiophenone. The methoxy group enhances its solubility in biological systems, making it a candidate for various pharmacological applications.
Anti-Inflammatory and Analgesic Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. These effects could position it as a potential candidate for the treatment of conditions characterized by inflammation and pain. While specific experimental data on its mechanism of action remains limited, its interaction with biomolecules hints at roles in various biological pathways.
Interaction with Molecular Targets
Research indicates that this compound may interact with specific molecular targets within biological systems. Its ability to act as an electrophile allows it to engage with nucleophiles, potentially inhibiting certain enzymes or disrupting cellular processes. However, detailed studies are required to elucidate the precise molecular pathways involved.
In Vitro Studies
While comprehensive in vivo studies are lacking, in vitro analyses have demonstrated that compounds structurally similar to this compound often show significant biological activity. For instance, related compounds have been evaluated for their cytotoxic effects against various cancer cell lines, indicating a promising avenue for further exploration .
Comparative Analysis
A comparative analysis of structural analogs provides insight into the potential efficacy of this compound. The following table summarizes key findings from related compounds:
Future Research Directions
Given the preliminary findings regarding the biological activity of this compound, future research should focus on:
- Mechanistic Studies : Investigating the specific molecular interactions and pathways affected by this compound.
- In Vivo Evaluations : Conducting animal studies to assess therapeutic efficacy and safety.
- Structure-Activity Relationship (SAR) Analysis : Exploring how variations in structure affect biological activity.
Q & A
Q. How can the molar ratio of reagents be optimized in the synthesis of 3-(2,6-Dimethylphenyl)-3'-methoxypropiophenone to improve yield?
To optimize synthesis, stoichiometric ratios must be carefully controlled. For example, in analogous reactions involving N-(2,6-dimethylphenyl)chloroacetamide, a 4:1 molar ratio of diethylamine to the primary reagent was used to ensure complete conversion and minimize side reactions . Researchers should perform kinetic studies to determine the ideal equivalents of nucleophiles (e.g., methoxy-containing precursors) and monitor reaction progress via TLC or HPLC. Excess reagents may be necessary to drive equilibrium but must be balanced against purification challenges.
Q. What spectroscopic methods are recommended for characterizing the structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic substitution patterns and methoxy group placement.
- UV-Vis Spectroscopy : To identify conjugation effects, as demonstrated in studies of structurally related acetamide derivatives .
- Mass Spectrometry (HRMS) : For molecular weight verification and fragmentation pattern analysis.
- FT-IR : To validate carbonyl (C=O) and methoxy (C-O) functional groups. Cross-referencing with analogs like 3-(2-Methoxyphenyl)propanoic acid (CAS 6342-77-4) can aid spectral interpretation .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
- Store waste separately and collaborate with certified waste management services for disposal, as outlined for similar propionic acid derivatives .
- Conduct stability tests to assess reactivity under varying conditions (e.g., light, humidity) .
Advanced Research Questions
Q. How do structural modifications at the methoxy group influence the compound’s physicochemical properties?
Substituent effects can be systematically studied by synthesizing analogs with varying electron-donating/withdrawing groups. For instance:
- Replacing the methoxy group with trifluoromethyl (as in 3-(2,6-Dimethylphenyl)-3',4',5'-trifluoropropiophenone) increases lipophilicity and alters electronic properties, impacting solubility and reactivity .
- Computational modeling (e.g., DFT) can predict changes in dipole moments and bond dissociation energies, guiding rational design .
Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?
- Dynamic Effects : Assess rotational barriers around the propiophenone carbonyl using variable-temperature NMR.
- Impurity Analysis : Compare with byproducts from analogous reactions (e.g., diethylamine adducts in ) .
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to simplify spectral assignments, as seen in studies of deuterated propiophenone derivatives .
Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems?
- Enzyme Inhibition Assays : Test against targets like cytochrome P450 or acetylcholinesterase, leveraging structural similarities to fungicidal agents (e.g., metalaxyl, which shares a 2,6-dimethylphenyl moiety) .
- Metabolite Profiling : Use LC-MS to identify degradation products or bioactive intermediates in vitro.
- Molecular Docking : Map interactions with proteins using crystallographic data from related benzophenone derivatives .
Q. What experimental approaches can validate the compound’s stability under catalytic conditions?
- Forced Degradation Studies : Expose the compound to acidic/basic hydrolysis, oxidative stress (H₂O₂), and thermal stress.
- Catalytic Screening : Test metal catalysts (e.g., Pd/C, Ni) for hydrogenation side reactions, referencing protocols for methoxyphenyl intermediates .
- Kinetic Isotope Effects : Compare reaction rates using deuterated vs. protiated substrates to probe mechanistic pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound?
- Solvent Screening : Test solubility in polar (DMSO, MeOH) and non-polar (hexane, toluene) solvents, noting temperature dependence.
- Crystallinity Assessment : Compare amorphous vs. crystalline forms via XRD, as morphology impacts solubility .
- Literature Cross-Validation : Reconcile results with structurally similar compounds (e.g., 3-(3-Methoxyphenyl)propionic acid, CAS 10516-71-9) to identify trends .
Q. What methodologies can clarify discrepancies in biological activity between in vitro and in vivo studies?
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic half-life using radiolabeled analogs.
- Species-Specific Metabolism : Compare hepatic microsome assays across models (e.g., murine vs. human) to identify detoxification pathways.
- Formulation Adjustments : Optimize delivery systems (e.g., nanoparticles) to enhance stability, as seen in pesticide formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
